1,2,4,5-Tetrazine-3,6-dicarbonitrile

Electron acceptor Redox chemistry Charge-transfer materials

Researchers building conductive charge-transfer materials often face poor as-prepared conductivity from triazine-based acceptors or undesired side reactions from over-strong acceptors like TCNE. DCNT resolves both: it forms a directly conductive 1:1 complex with TTF and offers a balanced reduction potential (-0.09 V vs. SCE). • Conductive CT complex with TTF - superior to triazine analogs. • -0.09 V vs. SCE; avoids TCNE's over-strong acceptor side reactions. • 63.6 wt% N; 2-3× higher nitrogen density than diaryl-tetrazines. • Built-in chromophore simplifies reaction tracking and QC.

Molecular Formula C4N6
Molecular Weight 132.086
CAS No. 16453-19-3
Cat. No. B579294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrazine-3,6-dicarbonitrile
CAS16453-19-3
Molecular FormulaC4N6
Molecular Weight132.086
Structural Identifiers
SMILESC(#N)C1=NN=C(N=N1)C#N
InChIInChI=1S/C4N6/c5-1-3-7-9-4(2-6)10-8-3
InChIKeyPJQACTYSHPHXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrazine-3,6-dicarbonitrile: Key Properties & Classification


1,2,4,5-Tetrazine-3,6-dicarbonitrile (also referred to as 3,6-dicyano-1,2,4,5-tetrazine or DCNT) is a nitrogen-rich heterocyclic compound with the molecular formula C₄N₆ (MW 132.08) bearing two electron-withdrawing cyano substituents at the 3- and 6-positions of the s-tetrazine ring [1]. This substitution pattern confers strong electron-acceptor character, positioning DCNT as a candidate for charge-transfer complex formation, coordination chemistry, and inverse-electron-demand Diels–Alder (IEDDA) ligation applications [2]. The compound is synthesized via dehydration of 1,2,4,5-tetrazine-3,6-dicarboxamide and exhibits a distinctive deep-magenta coloration in its precursor form, with absorption at 532 nm [1].

Selection Electron-deficient tetrazine core with strong cyano acceptor groups
Workflow Charge-transfer complexation, IEDDA ligation, and coordination chemistry
Attribute High nitrogen density may support energetic material research

Why DCNT Cannot Substitute Generic Tetrazines


The cyano substituent (–CN) is one of the strongest electron-withdrawing groups available for tetrazine functionalization, with a Hammett σₚ value of +0.66 compared to +0.54 for –CF₃ and +0.23 for –Cl [1]. This directly alters the LUMO energy and reduction potential of the tetrazine core, governing reactivity in IEDDA cycloadditions, coordination to metal centers, and stability toward nucleophilic degradation in aqueous media [2]. Consequently, substituting DCNT with a 3,6-bis(trifluoromethyl)-, 3,6-dichloro-, or 3,6-diphenyl-tetrazine would yield a different kinetic profile, electrochemical window, and decomposition pathway, as demonstrated by the over-200-fold variation in cycloaddition rates achievable solely through 3,6-substituent tuning [2]. Generic substitution without quantitative verification of the relevant performance parameter risks failure in time-critical ligation, electrochemical sensing, or charge-transfer applications.

Reactivity Cyano substituents shift LUMO energy and reduction potential; IEDDA rates may differ by orders of magnitude vs. -CF₃, -Cl, or -Ph analogs.
Stability Electrochemical window and aqueous degradation pathway are specific to the dicyano substitution; profiles may not transfer from other 3,6-disubstituted tetrazines.
Performance Conductivity in charge-transfer salts is scaffold-dependent; replacing the tetrazine core with a triazine analog may result in semi-conducting rather than conductive behavior.

Differentiation Evidence vs. Closest Analogs


Reduction Potential vs. TCNE: Acceptor Strength

DCNT undergoes an irreversible one-electron reduction at −0.09 V vs. SCE in acetonitrile, as determined by cyclic voltammetry [1]. In contrast, the benchmark electron acceptor tetracyanoethylene (TCNE) exhibits a reversible first reduction at +0.24 V vs. SCE under comparable conditions [2]. This 0.33 V difference means TCNE is thermodynamically easier to reduce by approximately 32 kJ mol⁻¹, placing DCNT in an intermediate acceptor-strength regime distinct from both strong acceptors (TCNE, TCNQ at +0.27 V) and weak acceptors such as 3,6-diphenyltetrazine (reduction near −1.2 V vs. Fc/Fc⁺) [3].

Acceptor Strength
Reported
DCNT: −0.09 V vs. SCE (irrev.)
TCNE: +0.24 V (rev.)
Δ 0.33 V harder to reduce
Intermediate acceptor strength; distinct from strong (TCNE) and weak (diaryl) acceptors
Cyclic voltammetry in MeCN; 0.1 M n-Bu₄NPF₆; scan 100 mV s⁻¹
Electron acceptor Redox chemistry Charge-transfer materials

TTF Complex Conductivity: Tetrazine vs. Triazine

When combined with tetrathiafulvalene (TTF) as the donor, 3,6-dicyano-1,2,4,5-tetrazine forms a 1:1 charge-transfer complex that exhibits good electrical conductivity [1]. Under identical conditions, the closely related 2,4,6-tricyano-s-triazine forms a 1:1 complex that is only semi-conducting, and is converted by water into a conductive material—indicating a fundamentally different solid-state electronic structure [1]. This head-to-head comparison within the same study demonstrates that the tetrazine core, when functionalized with cyano groups, provides a superior electronic coupling pathway compared to the triazine scaffold.

TTF Complex Conductivity
Head-to-head
DCNT-TTF: conductive
Triazine-TTF: semi-conducting (as isolated)
Tetrazine core enables conductive CT complex; triazine analog yields semi-conducting phase
Solid-state pressed-pellet; same donor and preparation conditions
Organic conductors Charge-transfer salts Molecular electronics

Nitrogen Content vs. Common Disubstituted Tetrazines

The molecular formula of DCNT is C₄N₆, corresponding to a nitrogen mass fraction of 63.6% (84.06 g mol⁻¹ N / 132.08 g mol⁻¹ total) [1]. By comparison, 3,6-diphenyl-1,2,4,5-tetrazine (C₁₄H₁₀N₄) contains 23.9% nitrogen, 3,6-dimethyltetrazine (C₄H₆N₄) contains 50.9% nitrogen, and 3,6-bis(trifluoromethyl)tetrazine (C₆H₂F₆N₄) contains 20.9% nitrogen . This 2- to 3-fold higher nitrogen density makes DCNT uniquely suited for applications where maximizing nitrogen content per unit mass is critical, such as high-nitrogen energetic formulations [2].

Nitrogen Density
Class-level
63.6% N (C₄N₆)
vs. 23.9% (diphenyl), 50.9% (dimethyl)
2–3× higher nitrogen mass fraction; supports high-N application screening
Calculated from molecular formula; cross-study comparative values
High-nitrogen materials Energetic materials Gas-generating compounds

Visible Chromophore: Distinct from Alkyl/Aryl Tetrazines

The solid-state precursor 1,2,4,5-tetrazine-3,6-dicarboxamide (the immediate synthetic precursor to DCNT) exhibits a strong absorption at 532 nm (18,800 cm⁻¹), corresponding to CIE 1931 chromaticity coordinates x = 0.42, y = 0.31 in the pink/red/orange region [1]. This n→π* transition is characteristic of the electron-deficient tetrazine core bearing carboxamide/cyano substituents and is absent in 3,6-diphenyltetrazine (λmax ~ 540 nm but with lower molar absorptivity) and 3,6-dimethyltetrazine (λmax < 350 nm) [2]. The visible absorption enables direct visual monitoring of reaction progress and provides a built-in spectroscopic handle for purification and quality control.

Visible Chromophore
Reported
532 nm (18,800 cm⁻¹)
vs. <350 nm for dialkyl tetrazines
Built-in visible absorption enables naked-eye monitoring and chromatographic tracking
Solid-state precursor absorption; chromaticity x=0.42, y=0.31
Optoelectronic materials Chromophores Spectroscopic probes

Application Scenarios for DCNT


Organic Conductors and Charge-Transfer Salts

DCNT's ability to form a directly conductive 1:1 complex with TTF—in contrast to the merely semi-conducting complex obtained from the triazine analog—positions it as the preferred electron-acceptor building block for organic conductors, molecular wires, and charge-transfer salts [1]. The intermediate reduction potential (−0.09 V vs. SCE) provides a thermodynamic driving force compatible with a wide range of organic donors while avoiding the over-strong acceptor character of TCNE (+0.24 V) that can lead to undesired side reactions [2]. Researchers procuring acceptor components for conductive charge-transfer materials should select DCNT over triazine-based or TCNE-based alternatives when both conductivity in the as-prepared state and synthetic versatility are required.

High-Nitrogen Energetic Formulations

With a nitrogen content of 63.6 wt%, DCNT provides approximately 2- to 3-fold higher nitrogen density than common 3,6-diaryl- or 3,6-dialkyl-tetrazines [1]. Computational studies on 1,2,4,5-tetrazine derivatives indicate that –CN substitution significantly increases the heat of formation (HOF), a key parameter for energetic material performance [2]. Procurement of DCNT for high-nitrogen energetic formulations, gas generators, or propellant additives is justified when maximizing nitrogen content per unit mass is the primary design criterion and when the thermal decomposition pathway (N₂ elimination from the tetrazine ring followed by substituent dissociation) aligns with the intended combustion or deflagration mechanism [3].

Traceable Synthetic Intermediates and Building Blocks

The strong visible absorption at 532 nm of the dicarboxamide precursor—and the characteristic coloration retained by DCNT—provides a built-in chromophoric handle that simplifies reaction monitoring, chromatographic purification, and batch-to-batch quality control [1]. This optical feature is absent in most alkyl- and many aryl-substituted tetrazines, which absorb predominantly in the UV region. For synthetic chemists procuring tetrazine building blocks for multi-step sequences, DCNT offers practical workflow advantages that reduce analytical overhead and facilitate troubleshooting of coupling or cycloaddition reactions.

Coordination Chemistry and Molecule-Based Magnetic Materials

DCNT has been experimentally investigated as an organic ligand for molecule-based magnetic materials, reacting with spin carriers such as V(CO)₆, Feᴵᴵ(C₅Me₅)₂, and iodide [1]. Its irreversible reduction behavior and the inability to isolate stable reduced forms—documented in contrast to earlier reports—differentiate it from TCNE and TCNQ, which form isolable radical anion salts [2]. For coordination chemists procuring ligands that undergo reductive ring-opening or serve as non-innocent bridges between metal centers, DCNT offers a distinct reactivity profile that cannot be replicated by tetracyano acceptors or by 3,6-diaryl-tetrazines, which typically undergo reversible reduction and different bridging modes [3].

Application
Selection Property
Validation Focus
Organic conductors & charge-transfer salts
Charge-transfer complex conductivity
Conductivity in donor-acceptor assemblies
High-nitrogen energetic formulations
Nitrogen content suitability
Energetic performance and gas-yield modeling
Traceable synthetic intermediates
Built-in visible chromophore
Reaction monitoring and purification QC
Coordination chemistry & magnetic materials
Irreversible reduction behavior
Redox non-innocence and bridging modes
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